3-Propylcyclopentan-1-amine
Description
3-Propylcyclopentan-1-amine is a cyclic aliphatic amine featuring a cyclopentane ring substituted with a propyl group at the 3-position and an amine (-NH₂) group at the 1-position. Its molecular formula is C₈H₁₇N, with a molecular weight of 127.23 g/mol. The compound’s structure combines the rigidity of the cyclopentane ring with the hydrophobicity of the propyl chain, influencing its physicochemical properties, such as boiling point, solubility, and reactivity.
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
3-propylcyclopentan-1-amine |
InChI |
InChI=1S/C8H17N/c1-2-3-7-4-5-8(9)6-7/h7-8H,2-6,9H2,1H3 |
InChI Key |
BFYOROQYERCOPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propylcyclopentan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclopentanone followed by reductive amination. The process typically includes the following steps:
Alkylation: Cyclopentanone is reacted with a suitable alkylating agent, such as propyl bromide, in the presence of a base like sodium hydride to form 3-propylcyclopentanone.
Reductive Amination: The resulting 3-propylcyclopentanone is then subjected to reductive amination using ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and high-pressure reactors are often employed to facilitate the reductive amination step, ensuring high purity and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Propylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Substituted amines.
Scientific Research Applications
3-Propylcyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Propylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound may interact with cell membrane receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-Propylcyclopentan-1-amine, we compare it to two structurally related amines: allylamine (C₃H₇N) and 3-cyclohexylpropan-1-amine (C₉H₁₉N). Key differences arise from ring size, saturation, and substituent effects.
Table 1: Comparative Analysis of Structural and Physical Properties
Key Findings:
Allylamine’s acyclic structure allows conjugation of the amine with the double bond, increasing reactivity in polymerization or addition reactions .
Hydrophobicity :
- The propyl group in this compound reduces water solubility compared to allylamine, which is fully miscible due to its smaller size and polar amine group .
Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
